2-[1-[(4-Methoxy-3-methylphenyl)methyl]piperidin-2-yl]ethanol
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Overview
Description
2-[1-[(4-Methoxy-3-methylphenyl)methyl]piperidin-2-yl]ethanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a piperidine ring substituted with a 4-methoxy-3-methylphenylmethyl group and an ethanol group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their biological activities and pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(4-Methoxy-3-methylphenyl)methyl]piperidin-2-yl]ethanol typically involves the reaction of 4-methoxy-3-methylbenzyl chloride with piperidine, followed by the introduction of an ethanol group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the reaction. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[1-[(4-Methoxy-3-methylphenyl)methyl]piperidin-2-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethanol group can be replaced by other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various nucleophiles such as halides, amines, and alcohols under basic or acidic conditions
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Derivatives with different functional groups replacing the ethanol group
Scientific Research Applications
2-[1-[(4-Methoxy-3-methylphenyl)methyl]piperidin-2-yl]ethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases and conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-[(4-Methoxy-3-methylphenyl)methyl]piperidin-2-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered heterocycle with one nitrogen atom.
4-Methoxy-3-methylbenzyl chloride: A precursor used in the synthesis of the compound.
Ethanol: A simple alcohol used in various chemical reactions.
Uniqueness
2-[1-[(4-Methoxy-3-methylphenyl)methyl]piperidin-2-yl]ethanol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-[1-[(4-methoxy-3-methylphenyl)methyl]piperidin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-13-11-14(6-7-16(13)19-2)12-17-9-4-3-5-15(17)8-10-18/h6-7,11,15,18H,3-5,8-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTIZXLDVRLEDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCCCC2CCO)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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